6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione

Catalog No.
S12464469
CAS No.
71205-38-4
M.F
C20H14BrNO4
M. Wt
412.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij...

CAS Number

71205-38-4

Product Name

6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione

IUPAC Name

ethyl 10-bromo-14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaene-16-carboxylate

Molecular Formula

C20H14BrNO4

Molecular Weight

412.2 g/mol

InChI

InChI=1S/C20H14BrNO4/c1-3-26-20(25)17-14-10-6-4-5-7-11(10)18(23)15-12(21)8-9-13(16(14)15)22(2)19(17)24/h4-9H,3H2,1-2H3

InChI Key

QMEYRRLFSLHNJG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C3=CC=CC=C3C(=O)C4=C(C=CC(=C42)N(C1=O)C)Br

6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione is a complex organic compound with the molecular formula C20H14BrNO4C_{20}H_{14}BrNO_4 and a molecular weight of approximately 400.23 g/mol. This compound belongs to the dibenzisoquinoline family, which is characterized by its unique fused ring structure. The presence of the bromo substituent and the ethoxycarbonyl group enhances its chemical reactivity and potential biological activity.

Typical of isoquinoline derivatives. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, facilitating the synthesis of various derivatives.
  • Electrophilic Aromatic Substitution: The aromatic rings allow for electrophilic substitutions, which can modify the compound's properties.
  • Reduction Reactions: The carbonyl groups in the structure can undergo reduction to form alcohols or amines, altering biological activity.

These reactions can be utilized in synthetic pathways to create derivatives with tailored properties for specific applications.

Research indicates that 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione exhibits notable biological activities. Some reported activities include:

  • Anticancer Properties: Studies suggest that compounds within this class may inhibit cancer cell proliferation, potentially through mechanisms involving apoptosis induction.
  • Antimicrobial Effects: Preliminary data indicate potential antimicrobial activity against various pathogens, making it a candidate for further pharmacological exploration.
  • Enzyme Inhibition: Certain derivatives have shown promise in inhibiting specific enzymes related to disease processes.

The synthesis of 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione typically involves several steps:

  • Starting Materials: Common precursors include substituted anthraquinones and bromo compounds.
  • Reactions: Multi-step organic reactions such as bromination, ethoxycarbonylation, and cyclization are employed.
  • Purification: The final product is often purified using techniques like recrystallization or chromatography.

Specific synthetic routes may vary based on desired yields and purity levels .

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activities, it is being explored for development as an anticancer or antimicrobial agent.
  • Analytical Chemistry: It can be used as a standard in high-performance liquid chromatography (HPLC) for analytical purposes .
  • Material Science: Its unique structure may lend itself to applications in organic electronics or as a dye.

Interaction studies have focused on how 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione interacts with biological targets:

  • Protein Binding Studies: Investigations into how this compound binds to proteins involved in cancer pathways are ongoing.
  • Receptor Interactions: Studies assessing its affinity for various receptors could elucidate its mechanism of action and therapeutic potential.

These studies are crucial for understanding the pharmacokinetics and dynamics of the compound .

Several compounds share structural similarities with 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione. Notable examples include:

Compound NameMolecular FormulaKey Features
6-Bromo-3-methyl-3H-dibenz[f,ij]isoquinoline-2,7-dioneC17H10BrNO2C_{17}H_{10}BrNO_2Lacks ethoxycarbonyl group; simpler structure
1-(Ethoxycarbonyl)-3-methylisoquinolineC12H13NO2C_{12}H_{13}NO_2Different core structure; potential for different biological activity
6-Methyl-1-(ethoxycarbonyl)-dibenz(f,g)isoquinolineC20H16N2O4C_{20}H_{16}N_2O_4Similar functional groups; variation in methyl substitution

Uniqueness

The presence of both bromo and ethoxycarbonyl groups in 6-Bromo-1-(ethoxycarbonyl)-3-methyl-7H-dibenz(f,ij)isoquinoline-2,7(3H)-dione distinguishes it from other similar compounds. This unique combination may enhance its reactivity and biological profile compared to simpler analogs.

Multi-Step Condensation Approaches from Anthraquinone Precursors

The dibenz(f,ij)isoquinoline core of the target compound is frequently synthesized via anthraquinone-derived intermediates. Anthraquinones serve as versatile precursors due to their inherent aromatic stability and capacity for regioselective functionalization. A representative strategy involves the Michael addition-Dieckmann condensation cascade, as demonstrated in the synthesis of viridicatumtoxin B. In this approach, a p-quinone monoketal (53) reacts with a cyclic anhydride (54) to form intermediate 63, which undergoes acid-catalyzed cyclization to yield an anthrone. Subsequent alkylation with allyl bromide (51) introduces substituents critical for downstream functionalization.

For the target compound, anthraquinone derivatives with pre-installed methyl and ethoxycarbonyl groups may undergo analogous annulation. For example, hypervalent iodine-mediated oxidation of tetrahydroxyanthracene derivatives can generate the required quinone motifs. Condensation with amine-containing fragments then facilitates isoquinoline ring formation. A key challenge lies in maintaining regiochemical control during annulation; computational modeling, such as density functional theory (DFT) studies on hydrogen-shifting mechanisms, can guide transition-state optimization.

Bromination Strategies at the C6 Position of Isoquinoline Scaffolds

Regioselective bromination at the C6 position requires precise electronic and steric modulation of the isoquinoline scaffold. Radical-mediated bromination, as exemplified in the synthesis of anthraquinone 127, employs N-bromosuccinimide (NBS) under light-free conditions to suppress undesired dibromination. Substrate 122 undergoes a 1,5-hydrogen atom transfer (HAT) to generate a benzylic radical (125), which traps bromine to yield monobrominated product 123.

For C6-selective bromination, directing groups such as ethoxycarbonyl or methyl substituents can orient the bromine atom via steric or electronic effects. For instance, electron-withdrawing groups at C1 (ethoxycarbonyl) deactivate adjacent positions, directing bromination to the C6 site. Table 1 summarizes optimized bromination conditions for analogous systems:

SubstrateBrominating AgentConditionsYield (%)Reference
Anthracene 122NBSDark, 25°C, 12h78
Isoquinoline 138Br₂FeCl₃, CH₂Cl₂, 0°C65

Ethoxycarbonyl Group Installation via Carbamate Formation Pathways

The ethoxycarbonyl group at C1 is typically introduced through carbamate-forming reactions. A robust method involves the reaction of primary amines with ethyl chloroformate in the presence of a base, such as triethylamine. In the synthesis of isoxazole 48, the Kozlowski group employed 2-(trimethylsilyl)ethyl chloroformate (TeocCl) to install a protected carbamate, which was later deprotected under mild fluoride conditions.

For the target compound, a similar strategy could involve treating an amine-functionalized anthraquinone intermediate with ethyl chloroformate. The reaction proceeds via nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon of the chloroformate, displacing chloride and forming the ethoxycarbonyl moiety. Careful pH control (pH 8–9) is critical to avoid over-alkylation or hydrolysis of the sensitive isoquinoline-dione system.

Ring-Closure Techniques for Dibenz(f,ij)isoquinoline Core Construction

The dibenz(f,ij)isoquinoline skeleton is assembled through cyclization cascades, often leveraging Diels-Alder reactions or radical-mediated couplings. In the synthesis of bisoranjidiol (137), a copper-catalyzed oxidative biaryl coupling dimerizes phenol 141 to form the central biphenyl linkage. Subsequent Diels-Alder reactions with silyl ketene acetals (149) install the fused anthraquinone rings.

For the target compound, a tandem oxidative coupling and annulation strategy may be employed. For example, treating a naphthoquinone derivative with 1-methoxycyclohexa-1,3-diene under thermal conditions induces a regioselective [4 + 2] cycloaddition, forming the isoquinoline core. Acidic workup then aromatizes the adduct, yielding the fully conjugated system. Recent advances in cascade reactions, such as the Zhou group’s oxidative cross-coupling between N-alkyl-N-methacryloylbenzamide and aryl aldehydes, further streamline ring closure without metal catalysts.

XLogP3

3.3

Hydrogen Bond Acceptor Count

4

Exact Mass

411.01062 g/mol

Monoisotopic Mass

411.01062 g/mol

Heavy Atom Count

26

UNII

7WA6WHH8WH

General Manufacturing Information

3H-Naphtho[1,2,3-de]quinoline-1-carboxylic acid, 6-bromo-2,7-dihydro-3-methyl-2,7-dioxo-, ethyl ester: INACTIVE

Dates

Last modified: 08-09-2024

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